2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 113018-99-8
VCID: VC15940472
InChI: InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3
SMILES:
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile

CAS No.: 113018-99-8

Cat. No.: VC15940472

Molecular Formula: C14H8N2O2

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile - 113018-99-8

Specification

CAS No. 113018-99-8
Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
IUPAC Name 2-methyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile
Standard InChI InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3
Standard InChI Key MTWJOGJIIFMJLD-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C2C(=C1C#N)C3=CC=CC=C3OC2=O

Introduction

Chemical Structure and Nomenclature

The molecular framework of 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile consists of a benzopyran moiety fused to a pyridine ring at the [3,4-c] position (Figure 1). The chromeno[3,4-c]pyridine system is annulated such that the pyridine ring shares carbons 3 and 4 with the chromene component. Substituents include:

  • A methyl group at position 2 of the pyridine ring.

  • A keto group at position 5, contributing to the compound’s planar conformation.

  • A carbonitrile group at position 1, inducing electronic effects on the aromatic system.

The IUPAC name derives from the parent chromeno[3,4-c]pyridine system, with substituents prioritized according to the Cahn-Ingold-Prelog rules. The carbonitrile group (-C≡N) at position 1 and the methyl group at position 2 are numbered based on the pyridine ring’s orientation.

Figure 1: Structural representation of 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile.

Synthesis and Reaction Mechanisms

Multicomponent One-Pot Synthesis

The compound is typically synthesized via a one-pot, two-step cascade reaction involving:

  • Knoevenagel condensation between salicylaldehyde derivatives and malononitrile dimer.

  • Pinner cyclization and subsequent alcohol addition under reflux conditions .

For example, heating salicylaldehyde 1a, malononitrile dimer 2, and methanol 3a at 170°C yields the target compound through intermediate formation (Scheme 1) . The reaction proceeds via:

  • Formation of a Knoevenagel adduct (6), followed by hydroxide-catalyzed cyclization to an unsaturated intermediate (5).

  • Markovnikov addition of methanol to 5, generating intermediate 7, which undergoes tautomerization and cyclization to the final product .

Table 1: Optimization of reaction conditions for synthesizing 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile.

ParameterOptimal ConditionYield (%)
SolventMethanol65
Temperature (Stage I)Room temperature
Temperature (Stage II)Reflux (65–70°C)
CatalystNone (autocatalytic)

Alternative Routes Using 3-Aminocrotonitrile

3-Aminocrotonitrile reacts with 3-acetylcoumarins to form 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles under mild conditions . This method allows for introducing diverse substituents at positions 2 and 4 of the chromenopyridine system. For instance, reacting 3-aminocrotonitrile with 3-acetyl-6-methylcoumarin yields the 6-methyl derivative in 72% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (DMSO-d6) exhibits characteristic signals:

  • A singlet at δ 2.83 ppm for the methyl group at position 2 .

  • Aromatic protons between δ 7.45–8.21 ppm, with a deshielded proton at position 10 (δ ~8.17 ppm) due to the electron-withdrawing nitrile group .

  • Absence of NH or OH signals, confirming the absence of tautomeric forms .

The 13C NMR spectrum reveals:

  • A carbonyl carbon at δ 168.29 ppm (C5) .

  • The nitrile carbon at δ 115.86 ppm .

  • Aromatic carbons between δ 117.44–160.08 ppm, consistent with the fused ring system .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • νmax = 2195 cm⁻¹ (C≡N stretch) .

  • νmax = 1725 cm⁻¹ (C=O stretch) .

  • Aromatic C-H stretches at 3050–3100 cm⁻¹ .

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 252 (calculated for C₁₄H₉N₂O₂), with fragmentation patterns confirming the loss of CO (28 amu) and CN (26 amu) groups .

Electronic Effects and Reactivity

The carbonitrile group at position 1 exerts a strong electron-withdrawing effect, polarizing the aromatic system and enhancing electrophilic substitution at position 10 . This is evidenced by the downfield shift of the C10 proton in 1H NMR (δ >8 ppm) . The methyl group at position 2 provides steric hindrance, directing further functionalization to the chromene moiety.

Table 2: Electronic effects of substituents on the chromenopyridine system.

SubstituentPositionElectronic EffectImpact on Reactivity
-CN1Electron-withdrawing (-I)Activates position 10 for SEAr
-CH₃2Electron-donating (+I)Steric hindrance at position 2
=O5Electron-withdrawing (-M)Stabilizes enolate formation

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